4-Fluoro-2-(4-methylcyclohexyl)aniline
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Overview
Description
4-Fluoro-2-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the ortho position is substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The process would likely include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoro-2-(4-methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(4-methylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the 4-methylcyclohexyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluorine atom substituted on the benzene ring.
4-Fluoro-2-(trifluoromethyl)aniline: Another derivative with a trifluoromethyl group instead of a 4-methylcyclohexyl group.
Uniqueness
4-Fluoro-2-(4-methylcyclohexyl)aniline is unique due to the presence of both the fluorine atom and the bulky 4-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-fluoro-2-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h6-10H,2-5,15H2,1H3 |
InChI Key |
YTZDJLBGNPORMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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